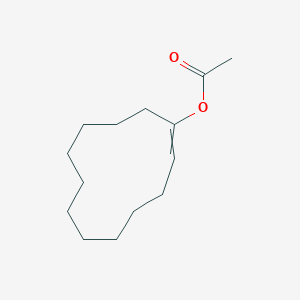

Cyclododecen-1-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclododecen-1-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDXLMZXIHINTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCCCCCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319088 | |

| Record name | cyclododecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6667-66-9 | |

| Record name | cyclododecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclododecen-1-yl Acetate and a Representative Isomer, (Z)-8-Dodecen-1-yl Acetate

Disclaimer: This guide addresses the specified topic of "Cyclododecen-1-yl acetate." Initial searches revealed a significant scarcity of detailed technical data for the specific isomer, 1-cyclododecen-1-yl acetate. To fulfill the in-depth requirements of this guide, we will present the available information for this compound and then provide a comprehensive overview of a closely related and well-documented isomer, (Z)-8-dodecen-1-yl acetate, as a representative example for researchers, scientists, and drug development professionals.

This compound: An Obscure Isomer

CAS Number: 32399-66-9 Molecular Formula: C₁₄H₂₄O₂

Beyond these basic identifiers, publicly available scientific literature and chemical databases lack in-depth information on the physicochemical properties, experimental protocols for synthesis, and biological activity of 1-cyclododecen-1-yl acetate. Its obscurity in research and commercial sources suggests it is not a compound of significant current interest in the fields of drug development or materials science.

(Z)-8-Dodecen-1-yl Acetate: A Well-Characterized Representative Isomer

In contrast to the 1-yl isomer, (Z)-8-dodecen-1-yl acetate is a well-studied compound, primarily due to its role as a potent insect sex pheromone.[1][2][3] This makes it a valuable subject for a technical overview, with applications in sustainable agriculture and chemical ecology.[1][3]

Core Data and Physicochemical Properties

The following table summarizes the key quantitative data for (Z)-8-dodecen-1-yl acetate.

| Property | Value | Source(s) |

| CAS Number | 28079-04-1 | [4][5][6] |

| Molecular Formula | C₁₄H₂₆O₂ | [4][6][7] |

| Molecular Weight | 226.35 g/mol | [4][7][8] |

| Appearance | White to Pale Yellow Solid or Colorless to Pale Yellowish Liquid | [3][4] |

| Boiling Point | 102-103 °C at 2 Torr | [4] |

| Density | Approximately 0.881 - 0.9 g/cm³ | [4][] |

| Melting Point | 95 - 99 °C | [4] |

| Solubility | Slightly soluble in DMSO and water | [4] |

| Storage Temperature | 2-8°C | [4] |

Biological Significance: A Lepidopteran Sex Pheromone

(Z)-8-Dodecen-1-yl acetate is a key component of the sex pheromone blend of several lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta) and the codling moth (Cydia pomonella).[2][3][10] It functions as a powerful attractant for male moths, playing a crucial role in their reproductive cycle.[1] This biological activity is highly dependent on the (Z) or cis configuration of the double bond.[7]

Due to its potent and specific biological function, this compound is widely used in integrated pest management (IPM) programs.[3][] Its applications include:

-

Mating Disruption: Dispersing the pheromone in an orchard confuses male moths, preventing them from locating females and thus disrupting mating.[1][3]

-

Population Monitoring: The pheromone is used in traps to monitor the population of pest insects, allowing for more targeted and timely application of control measures.[3]

The use of (Z)-8-dodecen-1-yl acetate in agriculture is considered an environmentally friendly alternative to broad-spectrum pesticides as it is species-specific and biodegradable.[3][]

Experimental Protocols: Synthesis of (Z)-8-Dodecen-1-yl Acetate

A common and effective method for the synthesis of (Z)-8-dodecen-1-yl acetate involves a two-step process: the synthesis of the precursor alcohol, (Z)-8-dodecen-1-ol, followed by its acetylation.[7][11]

Synthesis of (Z)-8-dodecen-1-ol via Wittig Reaction

A frequently employed method for creating the cis-double bond with high stereoselectivity is the Wittig reaction.[12]

Materials and Reagents:

-

8-Hydroxyoctyltriphenylphosphonium salt

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

n-Butyraldehyde

-

Dimethylformamide (DMF)

-

Toluene

-

Ice water

-

Ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Under an inert atmosphere, the 8-hydroxyoctyltriphenylphosphonium salt is dissolved in a mixed solvent system, typically a 1:3 ratio of DMF and toluene.[12]

-

The solution is cooled to 0°C.

-

A strong base, such as sodium amide or sodium hydride, is added to generate the phosphonium ylide.[12]

-

n-Butyraldehyde is then added to the ylide solution, and the reaction is allowed to proceed, typically warming to room temperature.[12]

-

The reaction is quenched by the addition of ice water.

-

The product is extracted with ether, and the organic layer is washed and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting (Z)-8-dodecen-1-ol is purified by distillation.[12] This method can yield a product with a high Z:E isomer ratio (e.g., 95:5).[12]

Acetylation of (Z)-8-dodecen-1-ol

The final step is the esterification of the alcohol to form the acetate.[11]

Materials and Reagents:

-

(Z)-8-dodecen-1-ol

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (for chromatography)

-

Silica gel

Procedure:

-

(Z)-8-dodecen-1-ol is dissolved in pyridine.

-

Acetyl chloride is added to the solution, and the reaction is stirred.[11]

-

Upon completion, the reaction mixture is worked up, typically by adding water and extracting the product.

-

The crude product is purified by column chromatography on silica gel using a solvent such as dichloromethane to yield pure (Z)-8-dodecen-1-yl acetate.[11]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and the compound's role in pest management.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. (Z)-8-DODECEN-1-YL ACETATE - Career Henan Chemical Co. [coreychem.com]

- 4. (Z)-8-DODECEN-1-YL ACETATE | 28079-04-1 [chemicalbook.com]

- 5. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 6. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. 8-Dodecen-1-ol, 1-acetate, (8Z)- | C14H26O2 | CID 5363377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Z-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]

Spectroscopic Profile of Cyclododecen-1-yl Acetate: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for Cyclododecen-1-yl acetate, a key intermediate in various synthetic pathways. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

While a complete, publicly available dataset for this compound is not readily found in common spectral databases, this guide synthesizes information from related compounds and established spectroscopic principles to provide a predictive and practical framework for its characterization. The primary identifier for this compound is CAS Number 32399-66-9.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3 - 5.5 | m | 1H | =CH- (vinylic proton) |

| ~4.8 - 5.0 | m | 1H | CH-OAc |

| ~2.1 | s | 3H | -OCOCH₃ |

| ~1.2 - 2.0 | m | 18H | -CH₂- (alicyclic protons) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester carbonyl) |

| ~130 - 135 | =CH- (vinylic carbon) |

| ~125 - 130 | =CH- (vinylic carbon) |

| ~70 - 75 | CH-OAc |

| ~20 - 40 | Aliphatic -CH₂- |

| ~21 | -OCOCH₃ |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| 2925 - 2855 | Strong | C-H stretch (aliphatic) |

| 1735 - 1750 | Strong | C=O stretch (ester)[1] |

| ~1650 | Medium-Weak | C=C stretch |

| 1230 - 1250 | Strong | C-O stretch (ester)[1] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃CO]⁺ |

| 164 | [M - CH₃COOH]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If required for quantitative analysis, add an internal standard such as tetramethylsilane (TMS).

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (Thin Film):

-

If the sample is a non-volatile liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).

-

If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty ATR crystal or salt plates, which is then automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ester, the C-O stretch, and the C=C stretch.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition (GC-MS with Electron Ionization - EI):

-

Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the GC column and enter the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. For an acetate ester, a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is expected. The loss of acetic acid (60 Da) is also a common fragmentation pathway.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Cyclododecen-1-yl Acetate

Introduction

Cyclododecen-1-yl acetate is a cyclic enol acetate derived from cyclododecanone. While specific literature detailing the initial "discovery" of this compound is scarce, its synthesis falls under the well-established category of enol acetylation of ketones. This reaction is a fundamental transformation in organic chemistry, providing access to a versatile functional group. Enol acetates serve as important intermediates in various synthetic pathways, acting as enol surrogates that are more stable and easier to handle than the corresponding enolates. This technical guide provides a comprehensive overview of the most probable synthetic route to this compound, detailed experimental protocols, and predicted analytical data.

Core Synthesis Pathway: Enol Acetylation of Cyclododecanone

The most direct and widely practiced method for the synthesis of enol acetates is the reaction of a ketone with an acetylating agent. In the case of this compound, the precursor is the readily available cyclododecanone. The reaction involves the conversion of the ketone into its enol or enolate form, which is then trapped by an acetyl group. Common acetylating agents for this transformation include acetic anhydride, often in the presence of an acid catalyst, or isopropenyl acetate.

The general mechanism involves the acid-catalyzed formation of the enol tautomer of cyclododecanone. The oxygen of the enol then acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride). Subsequent loss of a proton and a leaving group (acetic acid in the case of acetic anhydride) yields the enol acetate product.

Experimental Protocols

The following protocols describe two common methods for the enol acetylation of cyclic ketones, adapted for the synthesis of this compound from cyclododecanone.

Method 1: Acid-Catalyzed Acetylation with Acetic Anhydride

This method employs acetic anhydride as the acetylating agent with a strong acid catalyst.

-

Reagents:

-

Cyclododecanone

-

Acetic Anhydride

-

p-Toluenesulfonic acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

To a solution of cyclododecanone (1.0 eq) in acetic anhydride (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Method 2: Transesterification with Isopropenyl Acetate

This method uses isopropenyl acetate as both the acetylating agent and the source of the enol, driven by the formation of the volatile byproduct, acetone.

-

Reagents:

-

Cyclododecanone

-

Isopropenyl acetate

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium acetate (for neutralization)

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

-

-

Procedure:

-

In a round-bottom flask equipped with a distillation head, combine cyclododecanone (1.0 eq), a large excess of isopropenyl acetate (acting as reagent and solvent), and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to gently reflux, allowing for the slow distillation of acetone.

-

Monitor the reaction by observing the cessation of acetone distillation and by TLC or GC analysis.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst by adding a small amount of sodium acetate.

-

Remove the excess isopropenyl acetate under reduced pressure.

-

Dissolve the residue in a minimal amount of toluene and purify by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to isolate this compound.

-

Data Presentation

Due to the limited availability of experimental data for this compound in the public domain, the following table includes data for the starting material, cyclododecanone, and predicted data for the product based on its chemical structure and data from analogous compounds.

| Property | Cyclododecanone (Starting Material) | This compound (Product - Predicted) |

| Molecular Formula | C₁₂H₂₂O | C₁₄H₂₄O₂ |

| Molecular Weight | 182.30 g/mol [1] | 224.34 g/mol |

| Appearance | White crystalline solid[2] | Colorless oil |

| Melting Point | 59-61 °C[3] | Not available |

| Boiling Point | 85 °C at 1 mmHg[3] | Expected to be higher than cyclododecanone |

| ¹H NMR (CDCl₃, ppm) | δ 2.45 (t, 4H), 1.70-1.20 (m, 18H) | δ 5.3-5.5 (m, 1H, vinylic H), 2.15 (s, 3H, acetyl CH₃), 1.2-2.3 (m, 20H, ring CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 212.5 (C=O), 40.5 (α-CH₂), 24.5, 24.2, 23.8, 22.5 (ring CH₂) | δ 169.5 (C=O), 145.0 (vinylic C-OAc), 115.0 (vinylic C-H), 28-20 (ring CH₂), 21.0 (acetyl CH₃) |

| IR (cm⁻¹) | ~1710 (C=O stretch) | ~1755 (ester C=O stretch), ~1680 (C=C stretch), ~1220 (C-O stretch) |

| Mass Spec (m/z) | 182 (M⁺), prominent fragments from alpha-cleavage | 224 (M⁺), 182 (M - C₂H₂O)⁺, 43 (CH₃CO⁺) |

Visualizations

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Diagram of Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of acid-catalyzed enol acetylation.

References

Navigating the Physicochemical Landscape of Cyclododecen-1-yl Acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclododecen-1-yl acetate, a large cyclic ester, presents unique physicochemical characteristics that are pivotal for its application in research and pharmaceutical development. Understanding its solubility in common solvents and its stability under various environmental conditions is fundamental to formulation, delivery, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound, based on established principles of organic chemistry. It further outlines detailed experimental protocols for researchers to determine these critical parameters empirically. While specific quantitative data for this compound is not extensively available in public literature, this guide serves as a robust framework for its systematic investigation.

Predicted Solubility Profile

The solubility of an ester is governed by the principle of "like dissolves like." this compound possesses a large, nonpolar cyclododecenyl ring and a more polar acetate functional group. The dominance of the large hydrocarbon ring suggests that its solubility will be highest in nonpolar organic solvents and lower in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | High | The large, nonpolar cyclododecenyl ring will interact favorably with nonpolar solvent molecules. |

| Moderately Polar | Dichloromethane, Diethyl Ether, Ethyl Acetate | Moderate to High | These solvents can interact with both the nonpolar ring and the polar acetate group. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Low to Moderate | The polarity of these solvents is less favorable for the large nonpolar moiety of the molecule. |

| Polar Protic | Ethanol, Methanol | Low | The ability of these solvents to hydrogen bond will not be strongly reciprocated by the ester. |

| Highly Polar | Water | Insoluble | The large hydrophobic structure will prevent dissolution in water.[1] |

Stability Profile and Degradation Pathways

The primary route of degradation for esters like this compound is hydrolysis of the ester linkage. This reaction is typically catalyzed by acid or base and is also influenced by temperature.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Acidic (e.g., dilute HCl) | Low | Cyclododecen-1-ol, Acetic Acid | Acid-catalyzed hydrolysis of the ester bond. |

| Basic (e.g., dilute NaOH) | Low | Cyclododecen-1-ol, Acetate Salt | Base-catalyzed hydrolysis (saponification) of the ester bond, which is generally faster than acid-catalyzed hydrolysis. |

| Elevated Temperature | Moderate | Degradation may be accelerated, especially in the presence of acid or base. | Increased kinetic energy can overcome the activation energy for hydrolysis. |

| Light (Photostability) | High (predicted) | To be determined experimentally | The molecule does not contain significant chromophores that would suggest high photosensitivity, but this should be confirmed. |

A crucial aspect of stability testing is the identification of degradation products, which is essential for understanding the degradation mechanism and for safety assessment in drug development.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A common method for determining solubility is the isothermal equilibrium method.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately measure the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile.

-

Data Analysis: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity.

Stability Testing

Forced degradation studies are essential to understand the stability of the molecule under stress conditions.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., a mixture of water and a co-solvent if the compound is insoluble in water).

-

Stress Conditions: Expose the solutions to various stress conditions as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, elevated temperature such as 60 °C). Include a control sample stored under normal conditions.

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Data Interpretation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate. Identify and quantify the major degradation products.

Visualizing Experimental Workflows and Chemical Processes

Diagrams created using DOT language can effectively illustrate the logical flow of experiments and the underlying chemical transformations.

Caption: Workflow for Solubility Determination.

References

Navigating the Complex Conformational Landscape of Cyclododecen-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The large and flexible nature of 12-membered rings, such as that in cyclododecen-1-yl acetate, presents a significant challenge to a full understanding of its three-dimensional structure and associated thermodynamic properties. A comprehensive conformational analysis is critical for predicting its chemical reactivity, biological activity, and for its potential application in drug design and development. Due to the limited specific experimental data on this compound, this guide outlines a robust, multi-pronged approach, combining experimental and computational techniques, to elucidate its conformational preferences and thermodynamic characteristics. This methodology is based on established practices for the analysis of similar large-ring cycloalkenes.

Theoretical and Computational Conformational Analysis

A thorough in-silico analysis is the foundational step to map the potential energy surface of this compound and identify low-energy conformers.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics force fields, such as MM2 and MM3, are instrumental in performing an initial broad search of the conformational space.[1] A stochastic or systematic search can identify a multitude of possible conformers.[1] Following this, molecular dynamics (MD) simulations at elevated temperatures (e.g., 400-1200 K) can be employed to explore the conformational landscape more dynamically and identify interconversion pathways between different minima.[2] This approach has been successfully used to identify numerous conformations of cyclododecane.[2]

Quantum Mechanics (QM) Calculations

The geometries of the low-energy conformers identified through MM/MD simulations should be further optimized using quantum mechanics methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., HF/6-311G*).[3][4] These higher-level calculations provide more accurate relative energies (enthalpy, Gibbs free energy) and detailed geometric parameters.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Symmetry | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population at 298 K (%) |

| A | C1 | 0.00 | 0.00 | 65.2 |

| B | C2 | 0.85 | 0.95 | 20.1 |

| C | C1 | 1.50 | 1.65 | 10.4 |

| D | C2 | 2.10 | 2.30 | 4.3 |

Experimental Conformational Analysis

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are essential for validating the computational predictions and providing a real-world picture of the conformational preferences.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Low-temperature 13C NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of flexible molecules like this compound.[3][4][5] At ambient temperatures, the rapid interconversion of conformers typically results in averaged NMR signals. However, at sufficiently low temperatures (e.g., -164.5 °C), the interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for individual conformers.[3][4] The relative peak areas in the low-temperature spectra can be used to determine the populations of the different conformers.[3][4]

-

Sample Preparation: Dissolve a ~10-20 mg sample of this compound in a suitable low-freezing point solvent (e.g., propane, CD2Cl2/freon mixture).

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature probe.

-

Data Acquisition: Acquire 13C NMR spectra over a range of low temperatures, starting from ambient and decreasing in increments (e.g., 10 °C) until spectral decoalescence is observed.

-

Data Analysis: Integrate the signals of the distinct conformers at the lowest achievable temperature to determine their relative populations. Use these populations to calculate the Gibbs free energy difference (ΔG°) between the conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[6] If a suitable single crystal of this compound can be obtained, this technique will reveal the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. This solid-state structure can then be compared with the computationally predicted low-energy conformers.

Visualization of Methodologies

To clarify the workflow and logical relationships in the conformational analysis of this compound, the following diagrams are provided.

Conclusion

A comprehensive understanding of the thermodynamic properties and conformational behavior of this compound is achievable through a synergistic approach that integrates computational modeling with experimental validation. While direct experimental data for this specific molecule is not yet available, the methodologies outlined in this guide, based on studies of analogous 12-membered ring systems, provide a clear and robust pathway for its detailed characterization. The resulting conformational and thermodynamic data will be invaluable for its potential applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Acquisition and Purity Landscape of Cyclododecen-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commercial Suppliers and Availability

The commercial availability of Cyclododecen-1-yl acetate is limited, with few suppliers listing it as a standard catalog item. The primary supplier identified is Sigma-Aldrich (under the AldrichCPR product line), which categorizes the compound as a rare chemical intended for early-stage research.[1][2] This designation carries specific implications for procurement, most notably that the supplier does not provide analytical data, and the onus of purity and identity confirmation rests entirely with the end-user.[1]

While other chemical suppliers may offer structurally similar dodecenyl acetate derivatives, their capacity to provide this compound is not guaranteed and would likely fall under a custom synthesis request.

Table 1: Commercial Supplier Information for this compound

| Supplier | Brand/Product Line | CAS Number | Availability Notes |

| Sigma-Aldrich | AldrichCPR | 32399-66-9 | Available for early discovery research. No analytical data provided by the supplier; buyer is responsible for confirming product identity and purity.[1][2] |

Purity Grades and Specifications

Standardized purity grades for this compound are not commercially established. Researchers should not expect to find designations such as "reagent grade," "HPLC grade," or "pharmaceutical grade" for this compound.

However, insights into achievable purity levels can be gleaned from synthetic procedures reported for structurally related dodecenyl acetate compounds. These studies indicate that chemical purities in the range of 90% to 98% are attainable, often with specific considerations for isomeric purity.[3][4] Given the "as-is" sales basis from primary suppliers, in-house analytical validation is a mandatory step for any research application.

Table 2: Achievable Purity Levels for Structurally Related Dodecenyl Acetates

| Compound Class | Reported Chemical Purity | Reported Isomeric Purity | Purification Method |

| Dodecenyl Acetate Derivatives | 90.62% - 97% | Not specified | Gas Chromatography (for analysis)[3] |

| 7,9-Dodecadienyl-1-acetate | 90% (crude), 98% (distilled) | 76% - 90% E,Z isomer | Vacuum Distillation[4] |

| (Z)-7-dodecene-1-yl acetate | 96% | Not specified | Not specified[3] |

Recommended Workflow for Procurement and Validation

The acquisition and use of a rare chemical like this compound necessitates a rigorous internal validation process. The following workflow is recommended to ensure the material's suitability for research purposes.

References

Navigating the Safety and Handling of Cyclododecen-1-yl Acetate: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for specialty chemicals is paramount. This technical guide provides an in-depth overview of the available safety data and handling precautions for Cyclododecen-1-yl acetate (CAS No. 32399-66-9).

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from data available for structurally related compounds, primarily various isomers of dodecenyl acetate. It is crucial to note that while these compounds share functional similarities, their toxicological and physical properties may differ. Therefore, the following information should be considered as a baseline for safe handling, and a thorough risk assessment should be conducted before use.

Physicochemical and Toxicological Profile

Table 1: Physical and Chemical Properties of Related Dodecenyl Acetate Isomers

| Property | Value | Source Compound |

| Molecular Formula | C14H24O2 | 1-CYCLODODECEN-1-YL ACETATE |

| Molecular Weight | 224.34 g/mol | (7Z,9E)-dodecadienyl acetate[1] |

| Boiling Point | 300.13 °C @ 760 mm Hg (est.) | (Z)-8-dodecen-1-yl acetate[2] |

| Flash Point | 206.00 °F (96.50 °C) (est.) | (Z)-8-dodecen-1-yl acetate[2] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (est.) | (Z)-8-dodecen-1-yl acetate[2] |

| Solubility | Soluble in alcohol; Insoluble in water | (Z)-8-dodecen-1-yl acetate[2] |

| LogP (o/w) | 5.504 (est.) | (Z)-8-dodecen-1-yl acetate[3] |

Table 2: Toxicological Data Summary for Related Dodecenyl Acetate Isomers

| Endpoint | Result | Source Compound/Information |

| Acute Oral Toxicity | Not determined for specific isomers, generally expected to be a low ingestion hazard.[4] | General assessment for related compounds |

| Acute Dermal Toxicity | Not determined. | - |

| Acute Inhalation Toxicity | No adverse effects due to inhalation are expected.[4] | General assessment for related compounds |

| Skin Corrosion/Irritation | Prolonged skin contact may cause temporary irritation.[4] | e-9-DODECENYL ACETATE |

| Eye Damage/Irritation | Direct contact with eyes may cause temporary irritation.[4] | e-9-DODECENYL ACETATE |

| Skin Sensitization | Not expected to cause skin sensitization.[4] | e-9-DODECENYL ACETATE |

| Mutagenicity | No data available to indicate product or any components present at greater than 0.1% are mutagenic or genotoxic.[4] | e-9-DODECENYL ACETATE |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. | CIS-7-DODECEN-1-YL ACETATE |

| Reproductive Toxicity | This product is not expected to cause reproductive or developmental effects.[4] | e-9-DODECENYL ACETATE |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on standard practices for handling laboratory chemicals and information from SDS of related compounds.

Engineering Controls

Good general ventilation, typically 10 air changes per hour, should be used.[5] If applicable, use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves.[5] The specific glove material should be selected based on the breakthrough time and permeation rate for the substances being handled. Wear suitable protective clothing to prevent skin contact.[5]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[5]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. Call a physician if symptoms develop or persist.[4]

-

Skin Contact: Wash off with soap and water. Get medical attention if irritation develops and persists.[4]

-

Eye Contact: Rinse with water. Get medical attention if irritation develops and persists.[4]

-

Ingestion: Rinse mouth. Get medical attention if symptoms occur.[4]

Spillage and Disposal

-

Spill Cleanup: For small spills, wipe up with absorbent material. For large spills, dike the spilled material where possible and absorb it in vermiculite, dry sand, or earth and place it into containers.[4] Avoid discharge into drains, water courses, or onto the ground.

-

Disposal: Dispose of waste and residues in accordance with local authority requirements.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. 7,9-Dodecadienyl acetate, (7Z,9E)- | C14H24O2 | CID 6437401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-8-dodecen-1-yl acetate, 28079-04-1 [thegoodscentscompany.com]

- 3. cis-7-Dodecen-1-yl acetate [webbook.nist.gov]

- 4. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 5. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Cyclododecen-1-yl acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of various derivatives from Cyclododecen-1-yl acetate. The described methodologies are based on established chemical principles for the reactions of enol acetates and cyclic alkenes, offering pathways to novel compounds for further research and development.

Introduction

This compound is a versatile starting material for the synthesis of a variety of functionalized cyclododecane derivatives. Its structure, featuring both an enol acetate and a large-ring alkene, allows for selective transformations at two key reactive sites. This document outlines protocols for three fundamental transformations: hydrolysis to the corresponding ketone, epoxidation of the carbon-carbon double bond, and α-alkylation via enolate formation. These pathways provide access to key intermediates, such as cyclododecanone, which is a precursor to various industrial and pharmaceutical compounds, as well as novel functionalized macrocycles.

General Experimental Workflow

The synthesis of derivatives from this compound can follow several distinct pathways. The initial choice of reaction conditions will determine which functional group of the starting material is transformed. Below is a general workflow illustrating the primary synthetic routes.

Caption: General synthetic pathways for the derivatization of this compound.

Experimental Protocols

Protocol 1: Hydrolysis to Cyclododecanone

This protocol describes the acid-catalyzed hydrolysis of the enol acetate to yield cyclododecanone, a key intermediate for numerous other syntheses.

Workflow:

Caption: Workflow for the hydrolysis of this compound.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v), add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure cyclododecanone.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1.0 g |

| Product Yield | 0.80 - 0.88 g |

| Molar Yield | 90 - 98% |

| Purity (by GC-MS) | >98% |

Protocol 2: Epoxidation of the Double Bond

This protocol details the epoxidation of the double bond of this compound using meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.

Workflow:

Caption: Workflow for the epoxidation of this compound.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the epoxide derivative.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1.0 g |

| Product Yield | 0.85 - 0.95 g |

| Molar Yield | 80 - 90% |

| Purity (by NMR) | >97% |

Protocol 3: α-Alkylation via Enolate Formation

This protocol describes the formation of a lithium enolate from this compound, followed by alkylation with an alkyl halide to introduce a substituent at the α-position.

Workflow:

Caption: Workflow for the α-alkylation of this compound.

Methodology:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF. Cool the solution to -78 °C. Add a solution of this compound (1.0 eq) in dry THF dropwise. Stir the mixture at -78 °C for 1 hour.

-

Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the α-alkylated derivative.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1.0 g |

| Product Yield | 0.68 - 0.79 g |

| Molar Yield | 65 - 75% |

| Purity (by HPLC) | >95% |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Handle strong acids, bases, and oxidizing agents with extreme care.

-

Anhydrous solvents and inert atmosphere techniques are critical for the success of the α-alkylation protocol.

These protocols provide a foundation for the synthesis of diverse derivatives from this compound. The resulting products can be further modified to create a library of novel macrocyclic compounds for various applications in materials science and drug discovery.

Application Notes and Protocols: Cyclododecen-1-yl Acetate as a Precursor in Macrocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cyclododecen-1-yl acetate as a starting material for the preparation of valuable macrocyclic compounds. While not a direct precursor for macrocyclization, its efficient conversion to cyclododecanone opens pathways to important industrial and pharmaceutical intermediates, such as macrocyclic lactams and lactones. This document details the necessary synthetic transformations, providing experimental protocols and quantitative data to support research and development in medicinal chemistry and materials science.

Synthetic Strategy: From Enol Acetate to Macrocycle

The primary synthetic route involves a two-stage process. First, the hydrolysis of the enol acetate, this compound, yields the corresponding ketone, cyclododecanone. Subsequently, cyclododecanone serves as a versatile precursor for ring expansion reactions to generate larger macrocyclic structures. Two prominent and well-established methods for this transformation are the Beckmann rearrangement and the Baeyer-Villiger oxidation.

Application of Cyclododecyl Acetate in Fragrance Chemistry: Notes and Protocols

Application Notes

Cyclododecyl acetate is a synthetic macrocyclic ester that serves as a versatile and valuable component in modern perfumery. Its large molecular structure confers low volatility, making it an excellent base note that contributes to the tenacity and overall character of a fragrance.

Odor Profile: The olfactory profile of Cyclododecyl acetate is complex and multifaceted. It is primarily characterized by a waxy scent, which is complemented by distinct smoky, metallic, and green nuances[1]. Further analysis of its scent profile reveals additional layers, including fruity, woody, floral, sweet, fatty, and musky notes[2]. This intricate aroma allows it to be used in a wide array of fragrance compositions.

Applications in Fragrance Formulations:

-

Modifier in Woody and Amber Accords: The inherent smoky and woody facets of Cyclododecyl acetate make it an ideal ingredient for adding depth and complexity to woody and amber fragrances.

-

Enhancer for Floral and Fruity Compositions: Its subtle fruity and floral undertones can be used to enhance and provide a contemporary twist to traditional floral and fruity scents.

-

Creation of Niche and Abstract Fragrances: The metallic and waxy characteristics are particularly useful in crafting avant-garde and abstract perfumes.

-

Fixative Properties: Due to its low volatility, Cyclododecyl acetate can function as a fixative, helping to prolong the presence of more volatile top and middle notes in a fragrance.

Flavor Applications: Cyclododecyl acetate is not recommended for use in flavor formulations[1].

Quantitative Data

The following table provides a summary of the key physicochemical properties of Cyclododecyl acetate.

| Property | Value |

| CAS Number | 6221-92-7[1][2] |

| Molecular Formula | C₁₄H₂₆O₂[2] |

| Molecular Weight | 226.35 g/mol [2] |

| Assay Purity | 95.00 to 100.00%[1] |

| Boiling Point (estimated) | 282.00 to 283.00 °C @ 760.00 mm Hg[1] |

| Flash Point (estimated) | 263.00 °F (128.40 °C)[1] |

| logP (o/w) (estimated) | 5.410[1] |

| Vapor Pressure (estimated) | 0.003000 mmHg @ 25.00 °C[1] |

| Solubility | Soluble in alcohol; Insoluble in water[1] |

Experimental Protocols

Protocol 1: Synthesis of Cyclododecyl Acetate

This protocol details a standard laboratory procedure for the synthesis of Cyclododecyl acetate through the esterification of Cyclododecanol.

Materials:

-

Cyclododecanol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve Cyclododecanol in an excess of acetic anhydride in a round-bottom flask.

-

Add a catalytic amount of pyridine to the mixture.

-

Heat the mixture to reflux for 4-6 hours using a heating mantle and a reflux condenser.

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and the pyridine catalyst.

-

Perform subsequent washes with water and brine.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude Cyclododecyl acetate via vacuum distillation.

Protocol 2: Olfactory Evaluation in a Fragrance Accord

This protocol outlines a method for the sensory evaluation of Cyclododecyl acetate within a simple fragrance base.

Materials:

-

10% solution of Cyclododecyl acetate in dipropylene glycol (DPG)

-

10% solution of Iso E Super in DPG

-

10% solution of Hedione in DPG

-

50% solution of Galaxolide in DPG

-

Perfumer's grade ethanol

-

Glass beakers, pipettes, and fragrance blotters

Procedure:

-

Preparation of a Base Accord: Create a simple woody-musk fragrance base by combining:

-

Iso E Super: 4 parts

-

Hedione: 2 parts

-

Galaxolide: 1 part

-

-

Preparation of the Test Accord: To the base accord, add Cyclododecyl acetate to create the test sample:

-

Base Accord: 7 parts

-

Cyclododecyl acetate solution: 1 part

-

-

Dilution: Prepare a 20% dilution of both the base accord and the test accord in perfumer's grade ethanol.

-

Sensory Evaluation:

-

Dip separate, labeled fragrance blotters into each of the diluted accords.

-

Evaluate the initial scent (top notes), the scent after 30 minutes (heart notes), and the scent after 4 hours (base notes).

-

Document the olfactory contribution of Cyclododecyl acetate by comparing the test blotter to the control (base accord), noting any changes in character, intensity, and longevity.

-

Visualizations

Caption: Workflow for the synthesis and olfactory evaluation of Cyclododecyl acetate.

References

Application Notes and Protocols for Enzymatic Reactions Involving Cyclododecen-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecen-1-yl acetate is a valuable chemical intermediate in the synthesis of various organic compounds. Enzymatic reactions offer a green and highly selective alternative to traditional chemical methods for the transformation of such molecules. Lipases, in particular, are versatile biocatalysts for the hydrolysis and transesterification of ester compounds. This document provides detailed application notes and generalized protocols for the enzymatic reactions of this compound, based on established methodologies for analogous acetate esters. These protocols can serve as a starting point for the development of specific biocatalytic processes.

Application Notes

Enzymatic reactions on this compound can be broadly categorized into two main types:

-

Enzymatic Hydrolysis: This reaction involves the use of a lipase in an aqueous environment to hydrolyze the ester bond of this compound, yielding (Z/E)-cyclododecen-1-ol and acetic acid. This is particularly useful for the kinetic resolution of racemic mixtures, where one enantiomer is preferentially hydrolyzed, leaving the other enantiomeric acetate in high enantiomeric excess.

-

Enzymatic Transesterification: In this process, the acetyl group of this compound is transferred to an acceptor molecule, typically an alcohol, in a non-aqueous solvent. This can also be used for kinetic resolution. Alternatively, the reverse reaction, the acetylation of (Z/E)-cyclododecen-1-ol using an acyl donor like ethyl acetate, can be catalyzed by lipases to synthesize this compound.

The choice of enzyme is critical for achieving high conversion and selectivity. Lipases from various sources, such as Candida antarctica (CAL-B), Pseudomonas fluorescens, and Thermomyces lanuginosus (TLL), have shown broad applicability in ester transformations and are excellent candidates for screening.[1][2] Reaction conditions such as temperature, pH (for hydrolysis), solvent, and molar ratio of reactants significantly influence the reaction outcome.

Key Experimental Protocols

Protocol 1: Screening of Lipases for the Hydrolysis of this compound

This protocol outlines a preliminary screening process to identify suitable lipases for the hydrolytic kinetic resolution of this compound.

Materials:

-

This compound

-

Phosphate buffer (pH 7.0)

-

Acetonitrile (co-solvent)

-

Various lipases (e.g., Amano AK from Pseudomonas fluorescens, lipase from Thermomyces lanuginosus (TLL), Candida antarctica lipase B (CALB), Novozym 435)[1][2]

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) plates

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In separate vials, add a specific amount of each lipase (e.g., 10 mg).

-

To each vial, add phosphate buffer and the substrate stock solution. A typical reaction mixture might contain the substrate, enzyme, and a mixture of phosphate buffer and acetone as a co-solvent (e.g., 95:5 v/v).[1]

-

Incubate the vials in a shaker at a controlled temperature (e.g., 30°C) for 24 hours.[2]

-

Monitor the reaction progress by TLC.

-

After 24 hours, stop the reaction by extracting the mixture with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

-

Analyze the conversion and enantiomeric excess of the remaining this compound and the produced (Z/E)-cyclododecen-1-ol using chiral HPLC.

Data Presentation:

The results of the enzyme screening can be summarized in a table for easy comparison.

| Enzyme | Conversion (%) | Enantiomeric Excess (ee %) of Substrate | Enantiomeric Excess (ee %) of Product |

| Pseudomonas fluorescens lipase (Amano AK) | Data | Data | Data |

| Thermomyces lanuginosus lipase (TLL) | Data | Data | Data |

| Candida antarctica lipase B (CALB) | Data | Data | Data |

| Novozym 435 | Data | Data | Data |

Protocol 2: Lipase-Catalyzed Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound from (Z/E)-cyclododecen-1-ol and an acyl donor in a solvent-free system, a green chemistry approach.

Materials:

-

(Z/E)-cyclododecen-1-ol

-

Ethyl acetate (acyl donor and solvent)

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (optional, to remove water)

-

Gas Chromatography (GC) system

Procedure:

-

In a reaction vessel, combine (Z/E)-cyclododecen-1-ol and ethyl acetate. The molar ratio of alcohol to acyl donor is a critical parameter to optimize.[3]

-

Add the immobilized lipase to the mixture. The enzyme loading is typically a percentage of the total weight of the reactants.[3]

-

If required, add molecular sieves to the reaction mixture.

-

Incubate the reaction at a specific temperature (e.g., 50°C) with constant stirring.[3]

-

Take aliquots at different time intervals to monitor the reaction progress by GC.

-

Upon completion, the immobilized enzyme can be filtered off for reuse.

-

The product, this compound, can be purified from the reaction mixture.

Data Presentation:

The effect of various reaction parameters on the synthesis of this compound can be tabulated.

| Molar Ratio (Alcohol:Acetate) | Enzyme Loading (% w/w) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1:5 | 1 | 50 | 2 | Data |

| 1:10 | 2 | 50 | 2 | Data |

| 1:12.6 | 2.6 | 52.7 | 2 | Data |

| 1:15 | 3 | 60 | 4 | Data |

Visualizations

Caption: Workflow for enzymatic hydrolysis of this compound.

Caption: Pathway for the enzymatic synthesis of this compound.

References

Application Note: Quantitative Analysis of Cyclododecen-1-yl Acetate in Fragrance Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclododecen-1-yl acetate (CAS No. 32399-66-9, Formula: C14H24O2) is a synthetic fragrance ingredient valued for its complex aroma profile. As a key component in various consumer products, accurate quantification is essential for quality control, formulation development, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within intricate fragrance mixtures.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in a fragrance oil matrix.

The methodologies described herein are based on established principles for the analysis of fragrance allergens and long-chain esters, ensuring a robust and reliable approach.[3][4] The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures for accurate quantification.

Experimental Protocols

Principle

This method employs Gas Chromatography (GC) to separate this compound from other volatile components in a fragrance mixture. The separated analyte is then introduced into a Mass Spectrometer (MS), which ionizes the molecule and fragments it in a reproducible manner. Quantification is achieved by comparing the abundance of a specific fragment ion of this compound to that of an internal standard.

Materials and Reagents

-

Solvents: High-purity Ethyl Acetate (GC grade), Ethanol (GC grade)

-

Standards: this compound (≥98% purity), Internal Standard (IS) such as Tetradecane or a suitable non-interfering ester.

-

Sample: Fragrance oil containing this compound.

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Autosampler

-

Analytical balance (4-decimal places)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Micropipettes

-

GC vials with caps

-

Sample and Standard Preparation

2.3.1. Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve it in a 100 mL volumetric flask with ethyl acetate.

2.3.2. This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with ethyl acetate.

2.3.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3.4. Sample Preparation: Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask. Add the internal standard to achieve a concentration of 10 µg/mL and dilute to the mark with ethyl acetate. Mix thoroughly. A further dilution may be necessary to bring the analyte concentration within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters provide a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (Split ratio 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 min |

Data Presentation and Quantification

For accurate quantification, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantification ion to the peak area of the internal standard quantification ion against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.

Table 1: Quantitative Data Summary for this compound Analysis

| Parameter | Value | Notes |

| Retention Time (RT) | Analyte Specific | To be determined experimentally. |

| Quantification Ion (m/z) | To be determined | The most abundant and specific fragment ion. |

| Qualifier Ion 1 (m/z) | To be determined | For confirmation of identity. |

| Qualifier Ion 2 (m/z) | To be determined | For confirmation of identity. |

| Internal Standard RT | Analyte Specific | To be determined experimentally. |

| Internal Standard Ion (m/z) | Analyte Specific | To be determined experimentally. |

| Linearity (r²) | > 0.995 | Over the concentration range of 1-100 µg/mL. |

| Limit of Detection (LOD) | To be determined | Typically calculated as 3x S/N. |

| Limit of Quantification (LOQ) | To be determined | Typically calculated as 10x S/N. |

Note: The specific quantification and qualifier ions for this compound need to be determined by analyzing a pure standard and examining its mass spectrum. Common fragments for acetate esters include the loss of acetic acid (M-60) and the acetyl cation (m/z 43).

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound in fragrance formulations. Adherence to the described protocols for sample preparation, instrument conditions, and data analysis will enable accurate and reproducible results, which are crucial for quality assurance and product development in the fragrance industry. While the provided parameters are a strong starting point, method validation should be performed in the respective laboratory to ensure performance characteristics meet the specific requirements.

References

Application Notes and Protocols: Cyclododecen-1-yl Acetate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclododecen-1-yl acetate as a strategic building block in the synthesis of complex organic molecules. While direct literature on this specific enol acetate is limited, its synthetic utility can be inferred from the well-established chemistry of its parent ketone, cyclododecanone, and the general reactivity of enol acetates. This compound serves as a stable precursor to the specific enolate of cyclododecanone, offering advantages in regioselectivity for a variety of transformations.

Introduction to this compound

This compound (CAS 32399-66-9) is the enol acetate derivative of cyclododecanone, a commercially significant macrocyclic ketone.[1][2] The enol acetate functionality provides a masked enolate, which can be selectively deprotonated to generate the corresponding lithium or titanium enolate. This strategy allows for precise control over the site of reaction in subsequent alkylation, aldol, and other carbon-carbon bond-forming reactions. The large, flexible 12-membered ring of cyclododecanone and its derivatives is a key structural motif in various natural products, fragrances, and pharmacologically active compounds.[1][3]

Key Applications as a Synthetic Building Block

This compound is a valuable intermediate for the synthesis of a range of macrocyclic structures. Its primary utility lies in its ability to cleanly and regioselectively generate the 1-cyclododecen-1-olate anion.

2.1. Regioselective Alkylation Reactions

One of the most powerful applications of this compound is in the regioselective α-alkylation of cyclododecanone. Direct alkylation of cyclododecanone can sometimes lead to mixtures of products or over-alkylation. By using the enol acetate, the enolate can be generated under controlled conditions, and then reacted with an alkyl halide to introduce a substituent at the α-position with high regioselectivity.[4]

2.2. Stereoselective Aldol Additions

The enolate generated from this compound can participate in stereoselective aldol reactions with various aldehydes. The formation of titanium(IV) enolates, for instance, has been shown to be effective in controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds.[5] This approach is particularly useful in the construction of complex natural product skeletons where precise stereocontrol is essential.

2.3. Synthesis of Fused Heterocyclic Systems

Cyclododecanone and its derivatives are excellent starting materials for the synthesis of fused heterocyclic systems.[6] The enolate derived from this compound can be a precursor to α,β-unsaturated ketones or 1,2-dicarbonyl compounds, which can then undergo condensation reactions with various dinucleophiles to form fused pyrazoles, isoxazoles, and other heterocyclic rings.

2.4. Precursor to Macrocyclic Natural Products and Fragrances

The cyclododecane framework is a common feature in natural products with interesting biological activities and in synthetic musk fragrances.[1][3] this compound can serve as a key intermediate in the synthesis of these molecules by enabling the introduction of functional groups and side chains onto the macrocyclic ring in a controlled manner.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound. These are based on established methodologies for enol acetates and cyclododecanone.

Protocol 3.1: Regioselective Generation of the Lithium Enolate of Cyclododecanone

This protocol describes the preparation of the lithium enolate from this compound.

Materials:

-

This compound

-

Methyllithium (CH₃Li) solution in diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

A flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).

-

Anhydrous THF is added to dissolve the starting material under a positive pressure of inert gas.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of methyllithium (1.05 eq) in diethyl ether is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour. The resulting solution contains the lithium enolate of cyclododecanone and is ready for subsequent reactions.

Protocol 3.2: α-Alkylation of Cyclododecanone via its Enol Acetate

This protocol details the regioselective alkylation of cyclododecanone.

Materials:

-

Solution of lithium enolate of cyclododecanone (from Protocol 3.1)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To the freshly prepared solution of the lithium enolate of cyclododecanone at -78 °C from Protocol 3.1, add the alkyl halide (1.1 eq) dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated cyclododecanone.

Protocol 3.3: Titanium-Mediated Aldol Addition to an Aromatic Aldehyde

This protocol outlines a stereoselective aldol addition.

Materials:

-

This compound

-

Titanium(IV) chloride (TiCl₄)

-

Triethylamine (Et₃N)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C.

-

Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes to form the titanium enolate.

-

Add the aromatic aldehyde (1.0 eq) dissolved in anhydrous DCM dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the β-hydroxy carbonyl compound.

Quantitative Data

| Reaction Type | Substrate(s) | Product | Typical Yield (%) | Reference |

| α-Alkylation | Cyclohexanone enol acetate + CH₃I | 2-Methylcyclohexanone | 75-85 | [4] |

| Aldol Addition | Cyclododecanone Ti(IV) enolate + Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclododecanone | 60-70 (as a mixture of diastereomers) | [5] |

| α-Bromination | Cyclododecanone + CuBr₂ | 2-Bromocyclododecanone | ~95 | [1] |

| α-Chlorination | Cyclododecanone + LDA/TsCl | 2-Chlorocyclododecanone | High | [1] |

Visualizations

The following diagrams illustrate the synthetic logic and workflows involving this compound.

Caption: Synthetic pathways from this compound.

Caption: Experimental workflow for α-alkylation.

Conclusion

This compound represents a valuable, yet underutilized, building block in organic synthesis. Its ability to provide a stable, isolable precursor to a specific enolate of cyclododecanone opens up numerous possibilities for the regioselective and stereoselective construction of complex macrocyclic molecules. The protocols and applications outlined here provide a foundation for researchers to explore the full potential of this versatile synthetic intermediate in the development of new pharmaceuticals, fragrances, and other high-value chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"improving yield and purity in Cyclododecen-1-yl acetate synthesis"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Cyclododecen-1-yl acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the enol acetylation of cyclododecanone. This is typically achieved by reacting cyclododecanone with an acetylating agent, such as acetic anhydride or isopropenyl acetate, in the presence of an acid catalyst.

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, consider the following:

-